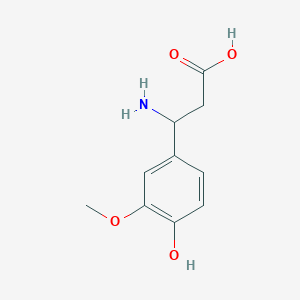

3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Overview

Description

3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, also known as HMPA, is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants . It is a monocarboxylic acid, a phenylpropanoid, and a member of guaiacols .

Synthesis Analysis

HMPA is produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA) . The intricate molecular mechanisms underlying the bioaccessibility and bioavailability profile following HMPA intake require further elucidation .Molecular Structure Analysis

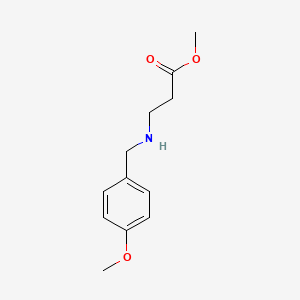

The molecular formula of HMPA is C10H12O4 . It is a monocarboxylic acid that is propanoic acid in which one of the hydrogens at position 3 has been replaced by a 4-hydroxy-3-methoxyphenyl group .Chemical Reactions Analysis

HMPA is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA) . The gut microbiota play a crucial role in transforming and metabolizing the original polyphenolic structures into smaller metabolites that can be easily absorbed and contribute to various beneficial effects on the host .Physical And Chemical Properties Analysis

The molecular weight of HMPA is 196.20 g/mol . The IUPAC name is 3-(4-hydroxy-3-methoxyphenyl)propanoic acid . The InChI is 1S/C10H12O4/c1-14-9-6-7 (2-4-8 (9)11)3-5-10 (12)13/h2,4,6,11H,3,5H2,1H3, (H,12,13) .Scientific Research Applications

Neurological Applications

Research into cerebrospinal fluid (CSF) values for monoamine metabolites has explored the concentrations of related compounds in conditions such as Rett syndrome. While initial studies suggested normal concentrations of cerebral monoamine metabolites in CSF, indicating the complexity of diagnosing and understanding neurological conditions through biochemical markers alone (Perry, Dunn, Ho, & Crichton, 1988).

Pharmacological Implications

The pharmacokinetics and pharmacodynamics of compounds binding to amyloid-β, such as 3APS (a derivative or compound related to 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid), have been studied for their potential in treating Alzheimer's disease. A Phase II study targeting amyloid-β with 3APS in mild-to-moderate Alzheimer disease assessed the safety, tolerability, and effect of 3APS, showing it crossed the blood–brain barrier and reduced CSF Aβ42 levels, although no psychometric score differences were observed over the study period (Aisen et al., 2006).

Metabolic Studies

The metabolism of aromatic amino acids and their derivatives has been investigated in various conditions, providing insight into enzymatic activities and biochemical pathways. For instance, studies on the urinary excretion of metabolites like 3-methoxy-4-hydroxymandelic acid in patients with collagen diseases offer evidence of decreased monoamine oxidase activity, underscoring the intricate relationship between metabolic disorders and neurotransmitter metabolism (Choremis et al., 1967).

Mechanism of Action

Target of Action

3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA), also known as dihydroferulic acid, is a hydroxycinnamic acid derivative . It has been found to interact with the GPR41 receptor , which plays a crucial role in various biological activities such as physical movement, thermogenesis, and energy metabolism .

Mode of Action

HMPA significantly suppresses cAMP levels induced by forskolin in a dose-dependent manner in cells expressing the mouse GPR41 receptor . This suggests that HMPA’s interaction with its target leads to a decrease in cAMP levels, which can have various downstream effects depending on the cell type and physiological context.

Biochemical Pathways

HMPA has been shown to improve hepatic glucose and lipid metabolism, and inhibit muscular lipid metabolism and protein catabolism . This is indicated by changes in mRNA expression levels of related genes . Therefore, HMPA affects multiple biochemical pathways, particularly those involved in metabolism.

Pharmacokinetics

After oral administration of HMPA, intact and conjugated HMPAs are detected in the bloodstream, reaching maximum concentration in 15 minutes . HMPA and its conjugates are also detected in target organs 6 hours post-administration . This indicates that HMPA undergoes rapid conversion into conjugates, which broadly distribute to organs .

Result of Action

HMPA has been found to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise . It significantly enhances absolute and relative grip strength . Low-dose HMPA administration increases Myf5 expression in sedentary mice, suggesting that it may promote muscle development .

Action Environment

The action of HMPA can be influenced by various environmental factors. For example, the gut microbiota plays a crucial role in transforming dietary polyphenols into HMPA . Therefore, factors that affect the gut microbiota, such as diet and antibiotic use, could potentially influence the action, efficacy, and stability of HMPA.

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-9-4-6(2-3-8(9)12)7(11)5-10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHHJKPPALHKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477482 | |

| Record name | 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72076-93-8 | |

| Record name | 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72076-93-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1601067.png)

![3,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B1601082.png)